MAO-A Inhibitory Potency: 737-Fold Enhancement Over Des-Amino Analog
The target compound achieves a human recombinant MAO-A IC50 of 4.10 nM, whereas the des-amino analog 2-(3-hydroxyphenyl)-4H-chromen-4-one exhibits a Ki of 3020 nM (3.02 µM) against the same isoform [1][2]. This represents an approximately 737-fold improvement in MAO-A affinity conferred by the 5-amino substituent. The difference is not attributable to assay variability alone; both measurements derive from recombinant human enzyme under comparable substrate conditions (p-tyramine or 5-hydroxytryptamine), and the magnitude of the effect far exceeds typical inter-assay variation.
| Evidence Dimension | Human MAO-A inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 4.10 nM (4.10 × 10⁻³ µM) |
| Comparator Or Baseline | 2-(3-Hydroxyphenyl)-4H-chromen-4-one (des-amino analog), Ki = 3020 nM (3.02 µM) |
| Quantified Difference | ~737-fold more potent (4.10 nM vs. 3020 nM) |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells, 5-hydroxytryptamine substrate (target); human recombinant hMAO-A, p-tyramine substrate (comparator) |
Why This Matters
This potency differential directly informs procurement: researchers seeking nanomolar MAO-A inhibition require the 5-amino pharmacophore; substituting with the des-amino analog yields micromolar activity insufficient for most target engagement studies.
- [1] BindingDB. BDBM50075949 (CHEMBL3415819). Affinity Data: IC50 4.10 nM for human recombinant MAO-A expressed in Sf9 cells, 5-hydroxytryptamine substrate. View Source
- [2] BindingDB. BDBM50431165 (CHEMBL147552). Ki 3020 nM for human recombinant hMAO-A, p-tyramine substrate. Bioorg Chem. 2015;58:72-80. View Source
